molecular formula C16H13BrClNO3 B2927394 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 553628-98-1

2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2927394
CAS No.: 553628-98-1
M. Wt: 382.64
InChI Key: ITJSLXHHJDVKKY-UHFFFAOYSA-N
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Description

2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromo-substituted benzene ring, a formyl group, and an acetamide moiety, making it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:

  • Bromination: : Starting with 2-formylphenol, bromination at the para-position is achieved using bromine in the presence of a catalyst such as iron(III) bromide.

  • Formylation: : The brominated compound undergoes formylation using reagents like formic acid or formyl chloride.

  • Acetylation: : The resulting compound is then acetylated using acetic anhydride or acetyl chloride.

  • Amination: : Finally, the acetylated product is reacted with 3-chloro-4-methylphenylamine under suitable conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow systems to maintain consistency and efficiency. The reaction conditions would be optimized to minimize by-products and maximize yield, often involving the use of automated systems for precise control of reagents and temperature.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: : Sodium borohydride (NaBH₄) in methanol.

  • Substitution: : Nucleophiles like sodium iodide (NaI) in acetone.

Major Products Formed

  • Oxidation: : 2-(4-bromo-2-carboxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.

  • Reduction: : 2-(4-bromo-2-hydroxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving bromo- and chloro-substituted phenyl groups. It can also serve as a probe in biochemical assays to understand metabolic pathways.

Medicine

In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility in chemical reactions makes it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would be determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-formylphenoxy)acetic acid

  • 2-(4-chloro-2-formylphenoxy)acetic acid

  • 2-(4-bromo-2-hydroxyphenoxy)acetic acid

Uniqueness

2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is unique due to its combination of bromo and chloro substituents on the phenyl ring, as well as the presence of the formyl and acetamide groups. This combination of functional groups provides a high degree of reactivity and versatility, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO3/c1-10-2-4-13(7-14(10)18)19-16(21)9-22-15-5-3-12(17)6-11(15)8-20/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJSLXHHJDVKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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